(5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
Overview
Description
(5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is a complex organic compound that features a brominated thiophene ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves the coupling of a brominated thiophene derivative with an isoquinoline derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thiophene and isoquinoline rings . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the brominated thiophene ring or the isoquinoline moiety.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield a thiophene-2-carboxylic acid derivative, while reduction of the isoquinoline moiety could produce a tetrahydroisoquinoline derivative.
Scientific Research Applications
Chemistry
In chemistry, (5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the isoquinoline moiety suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development .
Industry
In industry, this compound is explored for its potential use in materials science, particularly in the development of organic semiconductors and optoelectronic devices .
Mechanism of Action
The mechanism of action of (5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and isoquinoline moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
(4,5-Dibromo-2-thienyl)(3,4-dihydro-2(1H)-isoquinolinyl)methanone: This compound features an additional bromine atom on the thiophene ring, which may alter its reactivity and properties.
5-Bromo-3,4-dihydroquinolin-2(1H)-one: This compound lacks the thiophene ring but retains the brominated isoquinoline moiety, making it a useful comparison for studying the effects of the thiophene ring.
Uniqueness
(5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is unique due to the combination of the brominated thiophene ring and the isoquinoline moiety. This structural arrangement provides
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-13-6-5-12(18-13)14(17)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQZPPMDZCCTER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49816516 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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